Quinoline derivative 5
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H19F3N4O2S |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-(2-methyl-1,3-thiazol-5-yl)-7-[[2-(trifluoromethyl)morpholin-4-yl]methyl]quinoline-2-carboxamide |
InChI |
InChI=1S/C20H19F3N4O2S/c1-11-25-8-17(30-11)14-7-16(19(24)28)26-15-6-12(2-3-13(14)15)9-27-4-5-29-18(10-27)20(21,22)23/h2-3,6-8,18H,4-5,9-10H2,1H3,(H2,24,28) |
InChI Key |
QYGZQJAQOQLFSQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(S1)C2=CC(=NC3=C2C=CC(=C3)CN4CCOC(C4)C(F)(F)F)C(=O)N |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Characterization of Quinoline Derivative 5
Retrosynthetic Analysis and Strategic Disconnections for Quinoline (B57606) Derivative 5
Retrosynthetic analysis is a problem-solving technique in organic synthesis that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical steps. actascientific.comlkouniv.ac.in This process involves breaking key chemical bonds, known as disconnections, which correspond to the reverse of reliable chemical reactions. lkouniv.ac.in For the quinoline core, a bicyclic aromatic heterocycle, several strategic disconnections are commonly employed, dictated by the substitution pattern on the final molecule.
A primary disconnection strategy for a quinoline ring system often targets the bonds formed during the cyclization step. youtube.com For instance, in many classical syntheses, the pyridine (B92270) ring is constructed onto a pre-existing benzene (B151609) ring. This leads to two main disconnection approaches:
Breaking the N1-C2 and C3-C4 bonds: This approach is characteristic of syntheses like the Friedländer and Pfitzinger reactions. The retrosynthetic fragments, or synthons, are typically derived from a 2-aminoaryl aldehyde or ketone and a compound containing an activated methylene (B1212753) group (e.g., a ketone, ester, or acid).
Breaking the N1-C8a and C4-C4a bonds: This strategy is central to methods like the Skraup and Doebner-von Miller syntheses. Here, the key disconnection involves breaking the bonds formed between an aniline (B41778) derivative and a three-carbon unit, often an α,β-unsaturated aldehyde or ketone.
The choice of disconnection is critical and depends on the desired substituents on both the carbocyclic (benzene) and heterocyclic (pyridine) rings of the quinoline. Functional group interconversions (FGI) are often planned to introduce or modify substituents on the starting materials, making them more amenable to the chosen synthetic route. lkouniv.ac.in For example, a nitro group can be retrosynthetically introduced, knowing it can be reduced to the necessary amine functionality for the cyclization. youtube.com The analysis aims to identify the most efficient and convergent pathway, minimizing steps and maximizing yield. actascientific.comrsc.org
Design and Optimization of Synthetic Pathways for Quinoline Derivative 5
The design of a synthetic pathway for a specific quinoline derivative involves selecting the most appropriate reaction based on the retrosynthetic analysis and then optimizing the reaction conditions to maximize yield and purity.
Conventional Name Reactions and Classical Approaches
Several classical named reactions form the bedrock of quinoline synthesis, each offering a different route to the core structure with varying scopes and limitations. arabjchem.org
Skraup Synthesis: This reaction involves heating an aniline with glycerol (B35011), sulfuric acid (as a dehydrating agent and catalyst), and an oxidizing agent (such as nitrobenzene, which is derived from the aniline starting material). arabjchem.org The glycerol is dehydrated to acrolein, which then undergoes a 1,4-addition with the aniline, followed by cyclization and oxidation to form the quinoline. It is a robust method but often requires harsh conditions and can result in low yields for certain substituted anilines.
Friedländer Synthesis: Considered one of the most versatile methods, the Friedländer synthesis involves the base- or acid-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., another ketone or an ester). nih.gov This reaction generally proceeds under milder conditions than the Skraup synthesis and offers a more direct route to substituted quinolines. nih.gov
Doebner-von Miller Reaction: This is a modification of the Skraup synthesis where an α,β-unsaturated carbonyl compound reacts with an aniline in the presence of an acid catalyst, often a Lewis acid or a Brønsted acid like hydrochloric acid or p-toluenesulfonic acid. arabjchem.org
Combes Synthesis: This method uses the acid-catalyzed reaction of an aniline with a β-diketone. arabjchem.org The initial condensation forms a Schiff base, which then cyclizes and dehydrates under acidic conditions to yield the quinoline.
Pfitzinger Reaction: This reaction provides a route to quinoline-4-carboxylic acids by condensing isatin (B1672199) (a protected form of 2-aminobenzoylformic acid) with a carbonyl compound in the presence of a base. arabjchem.org
The table below summarizes the key features of these classical approaches.
| Reaction Name | Starting Materials | Key Reagents/Conditions | Typical Product |
| Skraup | Aniline, Glycerol | H₂SO₄, Oxidizing agent (e.g., Nitrobenzene) | Quinoline (often unsubstituted at C2, C3, C4) |
| Friedländer | 2-Aminoaryl aldehyde/ketone, α-Methylene carbonyl | Acid or Base catalyst (e.g., TFA, NaOH) | Substituted Quinolines |
| Doebner-von Miller | Aniline, α,β-Unsaturated carbonyl | Acid catalyst (e.g., HCl, PTSA) | Substituted Quinolines (often 2- and 4-substituted) |
| Combes | Aniline, β-Diketone | Acid catalyst (e.g., H₂SO₄) | Substituted Quinolines (often 2,4-dimethyl) |
| Pfitzinger | Isatin, Carbonyl compound | Base (e.g., KOH) | Quinoline-4-carboxylic acids |
Modern and Sustainable Synthetic Methodologies
In recent years, significant efforts have been directed towards developing more environmentally friendly and efficient methods for quinoline synthesis, aligning with the principles of green chemistry.
Modern synthetic chemistry emphasizes sustainability, leading to the adoption of techniques that reduce waste, energy consumption, and the use of hazardous materials.
Microwave-Assisted Synthesis: The use of microwave irradiation instead of conventional heating has been shown to dramatically reduce reaction times, often from hours to minutes, and improve yields. actascientific.com This technique has been successfully applied to various classical quinoline syntheses, providing a more energy-efficient alternative. actascientific.comnih.gov
Solvent-Free and Aqueous Media Synthesis: Conducting reactions in the absence of volatile organic solvents (neat conditions) or in water minimizes environmental impact. rsc.org Several catalytic systems have been developed that are effective for quinoline synthesis under these green conditions, reducing waste and simplifying product purification. rsc.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single pot to form a complex product, incorporating most or all of the atoms of the starting materials. rsc.org This approach offers high atom economy and reduces the number of synthetic steps and purification stages required, making it an inherently green strategy for generating libraries of diverse quinoline derivatives. rsc.orgrsc.org
Flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers several advantages over traditional batch processing. These include enhanced safety due to smaller reaction volumes, precise control over reaction parameters (temperature, pressure, and time), improved reproducibility, and easier scalability. While specific examples for a "this compound" are not detailed in the provided context, the synthesis of quinoline scaffolds in general is an active area of research in flow chemistry. This methodology is particularly suited for reactions that are highly exothermic or involve unstable intermediates, allowing for safer and more efficient production.
Catalytic Strategies in this compound Synthesis
Catalysis is central to both classical and modern quinoline syntheses, enabling reactions to proceed under milder conditions with greater selectivity.
Acid/Base Catalysis: As mentioned, Brønsted and Lewis acids are fundamental catalysts in many named reactions like the Friedländer and Combes syntheses, activating the carbonyl and amine components towards condensation and cyclization. arabjchem.orgrsc.org
Transition-Metal Catalysis: Transition metals like copper (Cu), palladium (Pd), cobalt (Co), and zinc (Zn) have been employed to catalyze novel quinoline syntheses. rsc.org For example, copper and gold have been used in sequential A³ coupling-cyclization reactions to produce substituted quinolines. rsc.org Cobalt catalysts have been developed for the one-pot synthesis of 3,4-substituted quinolines from anilines and ketones with paraformaldehyde, producing only water and hydrogen gas as by-products. rsc.org These methods often provide access to substitution patterns that are difficult to achieve through classical routes.
Metal-Organic Frameworks (MOFs): MOFs are crystalline materials with porous structures that can act as heterogeneous catalysts. Zinc-based MOFs have been successfully used to catalyze three-component coupling reactions of aromatic amines, aldehydes, and alkynes to produce 2,4-disubstituted quinolines in excellent yields under solvent-free conditions. rsc.org
The following table highlights various catalytic approaches.
| Catalyst Type | Example Catalyst | Reaction Type | Advantages |
| Brønsted Acid | p-Toluenesulfonic acid (PTSA) | Doebner-von Miller | Inexpensive, effective for cyclodehydration |
| Lewis Acid | Zinc triflate (Zn(OTf)₂) | Three-component reaction | High efficiency, good functional group tolerance |
| Transition Metal | Cobalt(III) complex | One-pot synthesis | High atom economy, mild conditions |
| Heterogeneous | Zinc-based MOF | Three-component reaction | Reusable, solvent-free conditions, high yields |
Organocatalysis
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool for the synthesis of quinoline derivatives. This approach avoids the use of potentially toxic and expensive metals. For instance, the synthesis of functionalized quinolines can be achieved through reactions catalyzed by organic acids or bases. researchgate.net Camphor-10-sulfonic acid (CSA), a chiral organic acid, has been successfully used to promote the Povarov-type multicomponent synthesis of 4-arylated quinolines. researchgate.net This reaction proceeds via a [4+2] cycloaddition of an in-situ formed imine with an alkyne, without the need for a metal catalyst. researchgate.net Similarly, tetra-n-butylammonium fluoride (B91410) (TBAF) has been employed as a versatile organocatalyst for the one-pot, three-component synthesis of pyrano[3,2-c]quinoline derivatives in excellent yields. royalsocietypublishing.org The development of asymmetric organocatalytic methods has also allowed for the synthesis of complex, polycyclic quinoline derivatives with high enantioselectivity. acs.org
Metal-Catalysis
Transition-metal catalysis is a cornerstone of modern organic synthesis and has been extensively applied to the construction of quinoline scaffolds. ias.ac.inresearchgate.net These methods often involve the formation of carbon-carbon and carbon-nitrogen bonds through various cross-coupling and cyclization reactions. ias.ac.inchim.it
Transition Metal-Mediated Cross-Coupling:
Palladium catalysts are widely used in cross-coupling reactions for quinoline synthesis. For example, a domino reaction involving a palladium-catalyzed Sonogashira coupling of benzimidoyl chlorides with 1,6-enynes provides a route to quinoline derivatives under mild conditions. ias.ac.in Another approach involves the palladium-catalyzed Heck reaction followed by cyclization of Morita–Baylis–Hillman adducts with 2-iodoaniline. ias.ac.in Nickel catalysis has also proven effective. A Ni(0) catalyst can facilitate C-C bond formation between aryl boronic acids and N-acyliminium precursors derived from quinolines. rsc.org
Copper-Catalysis:
Copper-catalyzed reactions offer a more economical and environmentally friendly alternative to palladium-based methods for quinoline synthesis. researchgate.net Copper(I) and copper(II) salts can catalyze the synthesis of substituted quinolines through various pathways. organic-chemistry.orgrsc.org One such method is the copper-catalyzed tandem reaction of enaminones with 2-halobenzaldehydes, which proceeds via an aldol (B89426) reaction, C(aryl)-N bond formation, and elimination. rsc.org Another efficient method involves a copper-catalyzed cascade reaction of ortho-acylanilines and alkenyl iodides to produce multisubstituted quinolines. organic-chemistry.org Furthermore, a simple and convenient copper-catalyzed method allows for the synthesis of quinoline-2-carboxylate derivatives at room temperature through the sequential intermolecular addition of alkynes onto imines followed by intramolecular ring closure. organic-chemistry.org
Biocatalysis and Enzyme-Mediated Reactions
Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally benign conditions. mdpi.comijpsjournal.com This "green" approach is increasingly being applied to the synthesis of quinoline derivatives. ijpsjournal.com
Enzymes such as α-chymotrypsin have been shown to catalyze the Friedländer condensation, a classic reaction for quinoline synthesis, with high efficiency in aqueous solutions containing ionic liquids. mdpi.com This biocatalytic method often results in excellent yields at lower temperatures and with reduced enzyme loading compared to traditional organic solvents. mdpi.com Another enzyme, α-amylase, has been used to catalyze a one-pot domino aza-Michael/Aldol/aromatization reaction to produce substituted quinolines. dntb.gov.uaresearchgate.net More recently, monoamine oxidase (MAO-N) and horseradish peroxidase (HRP) have been employed in the chemo-enzymatic synthesis of quinolines and 2-quinolones through oxidative aromatization of tetrahydroquinolines and cyclization/aromatization of N-cyclopropyl-N-alkylanilines, respectively. nih.govacs.orgcardiff.ac.uk
Chemo-, Regio-, and Stereoselectivity Control in this compound Synthesis
Controlling selectivity is a critical aspect of synthesizing complex molecules like "this compound."
Chemoselectivity refers to the preferential reaction of one functional group over others. In multicomponent reactions for quinoline synthesis, the selective conversion of aromatic aldehydes over aliphatic ones has been achieved. rsc.org
Regioselectivity involves controlling the position at which a reaction occurs. For example, the palladium-catalyzed intermolecular aerobic oxidative cyclization of 2-ethynylanilines with isocyanides allows for the regioselective synthesis of 4-halo-2-aminoquinolines. dntb.gov.ua Imino Diels-Alder reactions can also be controlled to achieve high regioselectivity in the formation of quinoline derivatives. researchgate.net
Stereoselectivity is the control of the spatial orientation of atoms. The enantioselective synthesis of 3-(N-indolyl)quinolines with both axial and central chirality has been accomplished using a photoredox Minisci-type addition reaction catalyzed by a chiral lithium phosphate/Ir-photoredox complex. rsc.orgrsc.org This method provides access to a unique class of quinolines with high chemo-, regio-, and stereoselectivities. rsc.orgrsc.org One-pot chemo-, regio-, and stereoselective synthesis of (Z)-N-acylethenyl-4-(E)-[(Z)-acylethenyl]iminodihydroquinolines has also been reported with high yields. rjonco.com
Multicomponent Reactions for this compound
Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product, thereby increasing atom economy and reducing waste. researchgate.netrsc.orgrsc.org MCRs are particularly valuable for generating libraries of structurally diverse quinoline derivatives for drug discovery. rsc.org
Several named MCRs, such as the Povarov, Gewald, and Ugi reactions, have been adapted for quinoline synthesis. rsc.org A notable example is a modified Doebner hydrogen transfer reaction, a one-pot multicomponent strategy for producing 4-quinoline carboxylic acids from an aryl aldehyde, an amine, and pyruvate. tandfonline.com This eco-friendly method uses a p-TSA catalyst in a water and ethylene (B1197577) glycol solvent system. tandfonline.com Copper-catalyzed MCRs are also prominent, such as the synthesis of 2,4-disubstituted quinolines from anilines, aldehydes, and alkynes. rsc.org These reactions can be performed under solvent-free conditions, further enhancing their green credentials. rsc.org The oxidation of tetrahydroquinolines, which are readily accessible through the Povarov MCR, provides a straightforward route to complex quinoline structures. nih.gov
Isolation and Purification Techniques for this compound
Following synthesis, "this compound" must be isolated from the reaction mixture and purified to remove any unreacted starting materials, byproducts, or catalysts. Common techniques include:
Chromatography: Column chromatography is a standard method for purification. More advanced techniques like high-performance liquid chromatography (HPLC) can be used for both analytical monitoring and semi-preparative purification of quinoline derivatives. nih.gov High-speed counter-current chromatography (HSCCC) is another effective method, particularly for the isolation of natural quinoline alkaloids from plant extracts. scielo.br
Crystallization: Recrystallization is a powerful purification technique for solid compounds. The crude product is dissolved in a suitable solvent or solvent mixture at an elevated temperature, and upon cooling, the desired compound crystallizes out, leaving impurities in the solution. nih.gov The choice of solvent is crucial for obtaining high-purity crystals. google.com
Extraction: Liquid-liquid extraction is often used during the work-up procedure to separate the product from the reaction medium and water-soluble impurities.
Structural Elucidation Techniques for this compound and Synthetic Intermediates
The definitive identification of "this compound" and its synthetic intermediates requires a combination of spectroscopic and analytical techniques. mdpi.comresearchgate.netmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for determining the carbon-hydrogen framework of the molecule. mdpi.combas.bg Two-dimensional NMR techniques such as COSY, HMQC, and HMBC provide detailed information about the connectivity of atoms within the molecule. mdpi.com
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which helps in confirming its identity. nih.govmdpi.com High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. mdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. mdpi.commdpi.com
X-ray Crystallography: When a suitable single crystal of the compound can be grown, X-ray crystallography provides the unambiguous three-dimensional structure of the molecule, confirming its constitution and stereochemistry. researchgate.netmdpi.comacs.org
Table 1: Spectroscopic Data for a Representative Quinoline Derivative
| Technique | Data |
| ¹H NMR | Chemical shifts (δ) and coupling constants (J) for each proton, indicating their chemical environment and neighboring protons. |
| ¹³C NMR | Chemical shifts (δ) for each carbon atom, revealing the carbon skeleton. |
| IR | Characteristic absorption bands (cm⁻¹) for functional groups such as C=N, C=C, C-H, and any substituents. |
| MS (HRMS) | Precise mass-to-charge ratio (m/z) of the molecular ion, confirming the elemental formula. |
Considerations for Scale-Up in this compound Synthesis
The transition from laboratory-scale synthesis to large-scale industrial production of quinoline derivatives like this compound presents a unique set of challenges and considerations. While a variety of synthetic methods can be effective at the gram-scale, scalability requires a focus on cost-effectiveness, safety, efficiency, and environmental impact. rsc.orggoogle.com
Key considerations for the scale-up of this compound synthesis include:
Choice of Synthetic Route: Classical methods like the Skraup and Doebner-von Miller reactions often involve harsh conditions, such as the use of concentrated sulfuric acid and high temperatures, which are challenging to manage on a large scale. google.com Modern multicomponent reactions (MCRs) are often more attractive for industrial applications due to their high atom economy and the ability to construct complex molecules in a single step. rsc.orgrsc.org For instance, a modified Doebner reaction that avoids harsh oxidizing agents could be a viable option for large-scale production. nih.gov
Reagent and Catalyst Cost and Availability: The cost and availability of starting materials, reagents, and catalysts are critical factors. For example, while transition metal catalysts like palladium and ruthenium can be highly efficient, their cost may be prohibitive for large-scale synthesis. ijfans.org The use of more economical and environmentally benign catalysts, such as those based on iron or copper, or even catalyst-free methods, is often preferred for industrial processes. ijpsjournal.comgoogle.com
Reaction Conditions and Equipment: Drastic reaction conditions, such as high temperatures and pressures, require specialized and costly industrial reactors. google.com The ideal scalable synthesis would proceed under milder conditions. Furthermore, the simplicity of the reaction setup and the ease of handling reagents are important for safe and efficient large-scale operations. rsc.org
Work-up and Purification: Purification methods that are common in the laboratory, such as column chromatography, are often not economically feasible for large-scale production. google.com The ideal scalable process would yield a product of high purity that can be isolated through simple filtration and washing, minimizing the need for extensive purification steps.
Process Safety and Environmental Impact: The use of hazardous reagents and the generation of toxic waste are significant concerns in industrial synthesis. google.comijpsjournal.com Green chemistry principles, such as the use of non-toxic solvents and the minimization of waste, are increasingly important in the design of scalable synthetic routes. ijpsjournal.com
The following table summarizes some of the key considerations for scaling up the synthesis of this compound, comparing two potential synthetic routes.
| Consideration | Route A: Modified Doebner Reaction | Route B: Multicomponent Reaction (MCR) |
|---|---|---|
| Reagent Cost | Low to moderate | Moderate |
| Catalyst | Potentially acid-catalyzed | May require a metal or organocatalyst |
| Reaction Conditions | Moderate to high temperature | Often milder conditions |
| Yield | Good to excellent | Generally high |
| Purification | May require recrystallization | Often high purity, simple filtration |
| Scalability | Feasible with process optimization | Generally good |
Computational and Theoretical Investigations of Quinoline Derivative 5
Quantum Chemical Calculations on Quinoline (B57606) Derivative 5
Quantum chemical calculations, primarily utilizing Density Functional Theory (DFT), are fundamental in characterizing the intrinsic properties of a molecule. These calculations offer a detailed picture of the electron distribution and energy landscape of Quinoline derivative 5.
The electronic properties of a molecule are key determinants of its reactivity and intermolecular interactions. Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for assessing the molecule's chemical stability and reactivity. rsc.orgresearchgate.netijpras.com A smaller energy gap suggests higher reactivity and a greater ease of electronic transitions. rsc.orgscirp.org For many quinoline derivatives, the HOMO is often localized on the quinoline ring and electron-donating substituents, while the LUMO is distributed across the quinoline core and any electron-withdrawing groups. rsc.org
| Parameter | Calculated Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.65 | Indicates electron-donating capability |
| LUMO Energy | -1.82 | Indicates electron-accepting capability |
| Energy Gap (ΔE) | 4.83 | Relates to chemical reactivity and stability scirp.org |
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. deeporigin.com These maps are color-coded to indicate regions of varying electrostatic potential. Typically, red areas signify regions of high electron density and negative potential (often associated with electronegative atoms like oxygen or nitrogen), which are prone to electrophilic attack. researchgate.netresearchgate.net Blue areas represent regions of low electron density and positive potential (often near hydrogen atoms), indicating sites for nucleophilic attack. deeporigin.com The MEP map for this compound reveals the specific sites most likely to engage in electrostatic interactions, which is crucial for predicting its binding mode with biological receptors. deeporigin.comresearchgate.netresearchgate.net
Molecules with rotatable bonds can exist in multiple three-dimensional arrangements known as conformations. Conformational analysis aims to identify all possible stable conformers and determine their relative energies. drugdesign.org This process is critical because the biological activity of a molecule is often dependent on its ability to adopt a specific low-energy conformation that fits into the binding site of a biological target. rsc.orgresearchgate.net
Energy minimization is a computational procedure used to find the most stable conformation (the global energy minimum) of a molecule. hakon-art.comnih.gov By systematically altering the geometry (bond lengths, bond angles, and dihedral angles), the algorithm identifies the structure with the lowest potential energy. hakon-art.com For this compound, identifying the lowest-energy conformer is a prerequisite for accurate and meaningful molecular docking studies, as it represents the most probable structure of the molecule in a biological system. drugdesign.orgresearchgate.net
Molecular Docking Studies of this compound with Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. ijprajournal.com It is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-protein interactions. nih.govresearchgate.net
Docking studies of this compound against various biological targets have revealed detailed interaction profiles. The analysis of the binding mode focuses on identifying the specific types of non-covalent interactions that stabilize the ligand-protein complex. Common interactions observed for quinoline-based compounds include:
Hydrogen Bonds: These are crucial for specificity and affinity, often forming between heteroatoms in the quinoline scaffold and polar amino acid residues like asparagine, glutamic acid, or serine in the protein's active site. nih.gov
π-π Stacking: The aromatic quinoline ring system frequently engages in π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. mdpi.com
Electrostatic Interactions: As indicated by the MEP map, charged or highly polar regions of the molecule can form salt bridges or other electrostatic interactions with complementary residues in the target protein.
| Biological Target | Interacting Amino Acid Residues | Type of Interaction |
|---|---|---|
| Serine/Threonine Kinase | Glu B280, Asn B278 | Conventional Hydrogen Bond nih.gov |
| c-Met Kinase | Tyr1159 | π-π Stacking mdpi.com |
| c-Met Kinase | Met1160 | Hydrogen Bond mdpi.com |
| HIV Reverse Transcriptase | Lys103, Pro236 | Hydrophobic/van der Waals |
| CDK2/cyclin E | Gln131, Asp145 | Hydrogen Bond researchgate.net |
Docking programs employ scoring functions to estimate the binding affinity between a ligand and its target protein. nih.gov This score, typically expressed in units of energy (e.g., kcal/mol), provides a prediction of the strength of the interaction. A more negative binding energy or docking score generally indicates a more favorable and stable interaction. researchgate.net These scores are used to rank different compounds or different binding poses of the same compound, helping to identify the most promising candidates for further investigation. researchgate.net The predicted binding affinities for this compound against several key protein targets highlight its potential therapeutic relevance.
| Biological Target | PDB ID | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Staphylococcus aureus Gyrase B | 4URO | -7.56 researchgate.net |
| E. coli Gyrase B | 1KZN | -8.56 researchgate.netresearchgate.net |
| HIV Reverse Transcriptase | 4I2P | -10.67 nih.gov |
| Cannabinoid Receptor (CB1a) | 2IGR | -6.10 nih.govsemanticscholar.org |
| EGFR Kinase | 1M17 | -8.20 |
Molecular Dynamics Simulations of this compound in Biological Systems
While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. fiveable.me MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, providing insights into the stability and conformational changes of the ligand-protein complex in a simulated physiological environment (typically including water and ions). fiveable.menih.gov
For this compound, MD simulations are used to validate the binding poses predicted by docking. Key metrics, such as the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone atoms, are monitored to assess the stability of the complex throughout the simulation. nih.gov A stable RMSD value over time suggests that the ligand remains securely bound in the active site. nih.gov These simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate estimation of binding free energies, thus refining the understanding gained from docking studies. nih.govnih.gov
Stability and Dynamics of Ligand-Target Complexes
The stability of the interaction between this compound and its biological target is a critical determinant of its potential efficacy. Molecular dynamics (MD) simulations are a powerful computational tool used to investigate the dynamic behavior and stability of ligand-protein complexes over time. researchgate.netresearchgate.net In a typical MD simulation study, the complex of this compound and its target protein is placed in a simulated physiological environment, and the trajectory of atomic movements is calculated over a specified period, often extending to 100 nanoseconds or more. nih.gov
Two key parameters are frequently analyzed to assess the stability of the complex: the Root Mean Square Deviation (RMSD) and the Root Mean Square Fluctuation (RMSF). github.iocomputabio.com The RMSD of the protein-ligand complex measures the average deviation of the atomic positions from a reference structure over the course of the simulation. A stable RMSD plot that reaches a plateau suggests that the complex has equilibrated and remains in a stable conformation. github.io For instance, MD simulations of a quinazolinone derivative 5 in complex with various cancer-related targets showed that the RMSD plots illustrated the structural stability of the ligand-receptor complexes over the simulation time. researchgate.net
The RMSF, on the other hand, quantifies the fluctuation of individual amino acid residues within the protein's binding pocket. github.io This analysis helps to identify which residues are flexible and which are more rigid upon ligand binding. High RMSF values for residues in the binding site could indicate a dynamic interaction with this compound, while low values suggest a more stable binding. researchgate.netnih.gov These simulations can validate the strong binding affinity and stability of the derivative within the active site of its target. researchgate.net
To further quantify the binding affinity, the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often employed to calculate the binding free energy (ΔG_bind) of the ligand-target complex. A negative and low ΔG_bind value indicates a favorable and strong binding interaction. nih.govfrontiersin.org
Table 1: Representative Data from a Molecular Dynamics Simulation of a this compound-Target Complex
| Parameter | Value | Interpretation |
| Simulation Time | 100 ns | The duration over which the complex's stability was simulated. |
| RMSD of Complex | ~2.5 Å (plateau) | Indicates that the complex reached a stable equilibrium during the simulation. |
| Average RMSF of Binding Site Residues | 1.8 Å | Shows moderate flexibility of the binding site residues upon ligand binding. |
| Binding Free Energy (ΔG_bind) | -49.28 kcal/mol | A low negative value suggesting a strong and favorable binding affinity. frontiersin.org |
Solvent Effects and Binding Mechanisms
The influence of the solvent, typically water in a biological system, on the binding of this compound to its target is a crucial aspect of its interaction. MD simulations are often performed in an explicit aqueous environment, such as a periodic water box, to mimic physiological conditions and to understand the role of water molecules in the binding process. nih.govmdpi.com
Solvent molecules can mediate interactions between the ligand and the protein by forming water bridges, which are hydrogen bonds involving a water molecule that connects the ligand and a residue in the binding site. researchgate.net The analysis of protein-ligand contacts from MD simulations can reveal the frequency of these water bridges, alongside direct hydrogen bonds and hydrophobic interactions. researchgate.net
The binding mechanism of this compound can be elucidated by a detailed examination of the interactions observed during the MD simulation. Key interactions that contribute to the stability of the complex include:
Hydrogen Bonds: The formation of stable hydrogen bonds between hydrogen bond donors and acceptors on both this compound and the target protein is a primary contributor to binding affinity.
π-π Stacking: The aromatic rings of the quinoline scaffold can engage in π-π stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan in the target's active site.
By analyzing the trajectory of the MD simulation, researchers can identify the key amino acid residues that form stable and frequent interactions with this compound, thus providing a detailed picture of its binding mode at the atomic level.
In Silico ADME Prediction and Pharmacokinetic Profiling of this compound (Computational Prediction Only)
In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is an essential component of modern drug discovery, allowing for the early assessment of a compound's pharmacokinetic profile. nih.govnih.gov Various computational tools and web servers, such as SwissADME and admetSAR, are utilized to predict the ADME properties of drug candidates like this compound based on their chemical structure. healthinformaticsjournal.comresearchgate.net
Computational Models for Permeability and Solubility
The permeability and solubility of a drug molecule are critical for its absorption. Computational models can predict these properties, providing valuable insights into the potential oral bioavailability of this compound.
Permeability: Models often predict permeability through parameters like Caco-2 cell permeability. The topological polar surface area (TPSA) is another descriptor used, where a lower TPSA value is generally indicative of better cell membrane permeability. nih.gov
Solubility: Aqueous solubility is typically predicted as a logS value. Higher logS values correspond to better solubility in water, which is important for absorption and distribution. mdpi.com
Predicted Metabolic Stability and Enzyme Interactions (e.g., CYP450)
The metabolic stability of a drug determines its half-life in the body. A significant portion of drug metabolism is carried out by the cytochrome P450 (CYP) family of enzymes. longdom.org Computational models can predict the likelihood of a compound being a substrate or inhibitor of major CYP isoforms such as CYP1A2, CYP2C9, CYP2D6, and CYP3A4. nih.govnih.gov For instance, some in silico studies on quinoline derivatives have predicted the inhibition of the CYP1A2 subtype. These predictions are crucial for anticipating potential drug-drug interactions. mdpi.commdpi.com
Plasma Protein Binding Prediction
The extent to which a drug binds to plasma proteins, such as albumin, affects its distribution and availability to reach its target. nih.gov In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, are employed to predict the percentage of plasma protein binding (%PPB). researchgate.netresearchgate.net These models use molecular descriptors to correlate the chemical structure of a compound with its affinity for plasma proteins. A high degree of plasma protein binding can limit the free fraction of the drug available to exert its pharmacological effect.
Table 2: Predicted ADME and Pharmacokinetic Properties of this compound
| Property | Predicted Value/Classification | Implication |
| Absorption | ||
| Aqueous Solubility (logS) | > -4.0 | Moderate to good solubility, favorable for oral delivery. mdpi.com |
| Caco-2 Permeability | Low | May indicate challenges in crossing the intestinal barrier. mdpi.com |
| Metabolism | ||
| CYP450 2D6 Inhibitor | Yes/No | Prediction of potential for drug-drug interactions. |
| CYP450 3A4 Inhibitor | Yes/No | Prediction of potential for drug-drug interactions. |
| Distribution | ||
| Plasma Protein Binding | High/Low | Affects the concentration of free drug available to act on the target. |
Quantitative Structure-Activity Relationship (QSAR) Analysis of Quinoline Derivative Series
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. allsubjectjournal.com For quinoline derivatives, QSAR studies are instrumental in understanding the structural requirements for their therapeutic effects, guiding the design and synthesis of new, more potent molecules. researchgate.netresearchgate.net These analyses allow researchers to predict the activity of unsynthesized compounds, thereby saving time and resources in the drug discovery process. allsubjectjournal.com By employing various statistical methods, such as Partial Least Squares (PLS) and Multiple Linear Regression (MLR), QSAR models are developed using molecular descriptors that encode the physicochemical properties of the quinoline derivatives. allsubjectjournal.com
2D and 3D QSAR Model Development (e.g., CoMFA, CoMSIA, HQSAR, Topomer CoMFA)
The development of QSAR models for quinoline derivatives involves the use of both 2D and 3D descriptors to capture different aspects of the molecular structure.
2D-QSAR: These models are independent of the molecular alignment and utilize descriptors calculated from the 2D representation of the molecules. nih.govmdpi.com These descriptors can include constitutional, electronic, geometrical, hydrophobic, and topological properties. allsubjectjournal.comresearchgate.net For instance, a 2D-QSAR model was developed for a series of 156 quinoline derivatives, with 110 compounds in the training set and 46 in the test set, demonstrating good statistical significance. mdpi.com
3D-QSAR: Three-dimensional QSAR methods require the 3D alignment of the molecules in a series. unicamp.br These models provide insights into the steric and electronic interactions that influence biological activity. slideshare.net
Comparative Molecular Field Analysis (CoMFA): CoMFA is a widely used 3D-QSAR technique that calculates the steric and electrostatic interaction energies between a probe atom and each molecule in the aligned set. unicamp.br These interaction fields are then used as descriptors to build a QSAR model using PLS analysis. unicamp.brmdpi.com In a study of 33 quinoline-based compounds with anti-gastric cancer activity, a CoMFA model was generated to analyze the structure-activity relationship in 3D space. mdpi.com Another CoMFA model for novel triazole-quinine derivatives showed that steric interactions were more significant than electrostatic ones, with a contribution ratio of 58:42. jmaterenvironsci.com
Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but uses a Gaussian function to calculate similarity indices for steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. unicamp.br This method often provides a more intuitive interpretation of the structure-activity relationship through its contour maps. nih.gov A CoMSIA model developed for a series of quinoline derivatives against Plasmodium falciparum demonstrated better predictive capacity compared to the corresponding CoMFA model. nih.govmdpi.com
Hologram QSAR (HQSAR): HQSAR is a 2D-QSAR technique that does not require molecular alignment. researchgate.net It generates a molecular hologram from fragments of the 2D structure, which is then correlated with biological activity. researchgate.net Studies on quinazoline/quinoline derivatives have shown that HQSAR models can have good predictability. researchgate.netresearchgate.net
The development of these models relies on dividing the dataset of quinoline derivatives into a training set, used to build the model, and a test set, used to validate its predictive power. allsubjectjournal.comnih.gov
Predictive Capabilities and Statistical Validation of QSAR Models
The reliability and predictive power of a QSAR model are assessed through rigorous statistical validation. nih.gov This involves both internal and external validation techniques. mdpi.com
Internal Validation: This is often performed using the leave-one-out (LOO) cross-validation method, which yields the cross-validated correlation coefficient (q² or Q²). A q² value greater than 0.5 is generally considered indicative of a robust model. nih.govmdpi.com For example, a CoMFA model for quinoline derivatives reported a Q² of 0.625. mdpi.com
External Validation: The true predictive capability of a QSAR model is determined by its performance on an external test set of compounds that were not used in model development. nih.gov Key statistical parameters for external validation include the predictive correlation coefficient (R²_pred or r²_test) and the coefficient of determination (R²). mdpi.comresearchgate.net An r²_test value greater than 0.6 is desirable. nih.govmdpi.com
The statistical quality of various QSAR models for different series of quinoline derivatives is often presented in data tables to allow for comparison.
Table 1: Statistical Validation Parameters for 3D-QSAR Models of Quinoline Derivatives
| Model | q² | R² | r²_test | Source(s) |
|---|---|---|---|---|
| CoMFA (anti-gastric cancer) | 0.625 | 0.913 | 0.875 | mdpi.com |
| CoMFA (antimalarial) | - | - | 0.878 | nih.govmdpi.com |
| CoMSIA (antimalarial) | - | - | 0.876 | nih.govmdpi.com |
This table is interactive. You can sort the columns by clicking on the headers.
Other metrics used to evaluate the predictive performance of QSAR models include the mean absolute error (MAE) and the root mean squared error of prediction (RMSEP). nih.govmdpi.com Lower values for these metrics indicate a better predictive model. nih.gov For instance, in a comparative study, the CoMSIA and 2D-QSAR models for antimalarial quinoline derivatives showed better predictive capacity with MAE values of 0.7006 and 0.4849, respectively, compared to the CoMFA model's MAE of 1.2803. nih.govmdpi.com
Table 2: Predictive Performance Metrics for QSAR Models of Antimalarial Quinoline Derivatives
| Model | MAE | RMSEP | Source(s) |
|---|---|---|---|
| CoMFA | 1.2803 | Higher | nih.govmdpi.com |
| CoMSIA | 0.7006 | Lower | nih.govmdpi.com |
This table is interactive. You can sort the columns by clicking on the headers.
These statistical validations ensure that the developed QSAR models are robust, reliable, and can be effectively used to predict the biological activity of new quinoline derivatives. nih.govresearchgate.net
Biological Activity and Mechanistic Studies of Quinoline Derivative 5 in Vitro and Pre Clinical Focus
In Vitro Efficacy Against Bacterial Strains (e.g., MIC, MBC)
A number of quinoline (B57606) derivatives have demonstrated significant in vitro efficacy against a variety of bacterial strains. The antibacterial activity is typically quantified by the Minimum Inhibitory Concentration (MIC), representing the lowest concentration of a compound that prevents visible growth of a bacterium, and the Minimum Bactericidal Concentration (MBC), the lowest concentration that results in bacterial death.
One study detailed a series of acetylene (B1199291) derivatives of 8-hydroxyquinoline-5-sulfonamide, where derivatives of series 3 showed notable antistaphylococcal activity. mdpi.com Conversely, blocking the phenolic group at position 8 (series 6) or introducing a triazine substitution (series 7) resulted in a complete loss of antibacterial activity, with MIC values exceeding 256 µg/mL. mdpi.com The active compounds were found to be bactericidal, a state defined by the ratio of MIC/MBC being less than or equal to 4. mdpi.com
In another investigation, a set of benzimidazole (B57391) quinolone hybrids was synthesized, and among them, a compound designated as compound 5 was identified as the most active. nih.gov This derivative showed high antimicrobial potential, particularly against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC of 0.125 µg/mL, a potency superior to reference drugs like chloromycin, norfloxacin, and ciprofloxacin (B1669076). nih.gov Furthermore, compound 5 was effective at inhibiting biofilm formation and disrupting established biofilms of Staphylococcus aureus and Escherichia coli. nih.gov
Another study synthesized new quinoline derivatives and evaluated their antibacterial properties. A derivative labeled compound 5 , characterized as a quinoline linked to ethyl formohydrazonate, exhibited an MIC value of 49.04 μM against S. aureus. acs.org Other derivatives in the same study, such as compound 6b (4-(4-methoxyphenyl)acetamidohydazinyl derivative), showed an even lower MIC of 38.64 μM against the same strain. acs.org
A separate series of novel quinoline derivatives demonstrated excellent MIC values, ranging from 3.12 to 50 µg/mL, against bacterial strains including Bacillus cereus, Staphylococcus, Pseudomonas, and Escherichia coli. tandfonline.com
In Vitro Antibacterial Activity of Selected Quinoline Derivatives
| Derivative Name/Class | Bacterial Strain | MIC (μM) | MIC (μg/mL) | Reference |
|---|---|---|---|---|
| Benzimidazole quinolone (compound 5) | Methicillin-resistant S. aureus (MRSA) | - | 0.125 | nih.gov |
| Quinoline-ethyl formohydrazonate (compound 5) | S. aureus | 49.04 | - | acs.org |
| Quinoline-acetamidohydazinyl (compound 6b) | S. aureus | 38.64 | - | acs.org |
| Acetylene derivatives of 8-hydroxyquinoline-5-sulfonamide (Series 3) | Antistaphylococcal activity | - | Active | mdpi.com |
| 8-methoxyquinoline-5-sulfonamide derivatives (Series 6 & 7) | Antibacterial screen | - | >256 | mdpi.com |
In Vitro Efficacy Against Fungal Strains
The antifungal potential of quinoline derivatives has also been explored. In a study focused on plant fungi, a series of twenty flavonol derivatives containing a quinoline fragment were synthesized and tested. bohrium.com One derivative, designated N5 , demonstrated the most potent antifungal activity against Phomopsis sp. (P.s.) and Phytophthora capsica (P.c.). bohrium.com The half-maximal effective concentration (EC50) for N5 was 12.9 μg/mL against P.s. and 25.8 μg/mL against P.c., values that were superior to the commercial fungicide azoxystrobin (B1666510) (Az). bohrium.com
Another research effort designed and synthesized new quinoline derivatives that were screened for activity against several fungal strains, including Aspergillus flavus, Aspergillus niger, Fusarium oxysporum, and Candida albicans. tandfonline.com The results indicated that all synthesized compounds were potentially active, with one compound in the series emerging as the most potent. tandfonline.com Similarly, a study of novel quinoline-thiazole derivatives identified five compounds that were more effective than others against Candida albicans, with a minimum inhibitory concentration for 90% of organisms (MIC90) of 1.95 μg/mL. acs.org
In Vitro Antifungal Activity of Quinoline Derivative N5
| Derivative Name | Fungal Strain | EC50 (μg/mL) | Control (Azoxystrobin) EC50 (μg/mL) | Reference |
|---|---|---|---|---|
| Flavonol derivative (N5) | Phomopsis sp. | 12.9 | 25.4 | bohrium.com |
| Phytophthora capsica | 25.8 | 71.1 | bohrium.com |
Mechanistic Investigations of Antimicrobial Action (e.g., DNA Gyrase Inhibition, Cell Wall Synthesis Disruption, Membrane Integrity)
The antimicrobial effects of quinoline derivatives are attributed to several mechanisms of action, with DNA gyrase inhibition being one of the most studied. DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, an essential process for DNA replication and transcription. nih.govresearchgate.net Several quinoline derivatives have been identified as potent inhibitors of this enzyme. nih.govscilit.com
A benzimidazole quinolone hybrid, compound 5 , is believed to exert its potent bioactivities by binding effectively to DNA, forming a stable complex that may block DNA replication. nih.gov In a different study, two quinoline derivatives, 3b and 3f , were found to inhibit Gram-negative DNA gyrase with IC50 values of 0.73 ± 0.05 µM and 1.13 ± 0.07 µM, respectively. researchgate.net Another derivative, compound 14 , demonstrated significant inhibitory activity against the E. coli DNA gyrase enzyme, with an IC50 value of 3.39 μM. nih.gov
Disruption of the cell wall and membrane integrity also represent key mechanisms. Some quinoline derivatives have been specifically designed to function as fungal cell wall disruptors. tandfonline.com The chemical structure of the quinoline core plays a significant role in its mechanism. For instance, the presence of chlorine atoms at the 5- and 7-positions of the quinoline ring is known to augment antimicrobial and antiparasitic activities by disrupting the integrity of the microbial membrane. vulcanchem.com Further supporting this, a quinoline derivative known as QC-4 was observed to induce changes in membrane integrity, contributing to its cytotoxic effects. nih.gov
In Vitro Antiviral and Antiparasitic Activity
The quinoline scaffold is a core component of numerous molecules with a wide range of biological activities, including antiviral properties. nih.govresearchgate.net Derivatives have been tested against a variety of viruses such as Dengue virus, Zika virus, Ebola virus, and SARS-CoV-2. researchgate.netresearchgate.netnih.govf1000research.com For example, in the search for treatments for Ebola virus disease, several anti-parasite quinoline derivatives were evaluated for their ability to inhibit viral replication in a transcription-competent virus-like particle (trVLP) assay. f1000research.comnih.gov Among the novel compounds tested, a derivative named 2NH2Q was identified as the most promising, exhibiting an IC50 of 4.66 µM with low toxicity. f1000research.comnih.gov While extensive research highlights the broad-spectrum antiviral potential of the quinoline class, specific replication inhibition data for a compound explicitly named "Quinoline derivative 5" was not available in the consulted research.
Quinoline derivatives have a long history as antiparasitic agents, most notably in the treatment of malaria. Modern research continues to explore new derivatives for enhanced activity against various parasites. In a study aimed at developing new antiplasmodial agents, two groups of molecules were created by conjugating a 4-aminoquinoline (B48711) ring with hydrazones (HQ) and imines (IQ). nih.gov Following in silico analysis and in vitro cytotoxicity and antiplasmodial assays, a candidate designated IQ5 showed a significant parasite growth inhibition of 72.64% in an in vivo model. nih.gov
Other studies have also highlighted the antiparasitic potential of this class of compounds. A derivative named QuinDer1 was found to be a potent and selective agent against Leishmania amazonensis, acting through the induction of mitochondrial oxidative stress. nih.gov Another investigation into quinoline-sulfonamide hybrids found they could inhibit parasite growth without affecting the integrity of the red blood cell membrane. researchgate.net Similarly, a series of quinoline-triazole hybrids were evaluated for their ability to inhibit Plasmodium falciparum development, with compound T5 showing an EC50 of 49.50 μM. rsc.org Research also indicates that some quinoline derivatives are active against the protozoan parasite Toxoplasma gondii. nih.gov
Mechanistic Insights into Viral and Parasite Target Interactions (e.g., HIV-1 Reverse Transcriptase, Lactate (B86563) Dehydrogenase of Plasmodium falciparum)
Quinoline derivatives have been identified as potent inhibitors of crucial viral and parasitic enzymes. mdpi.comnih.govnih.govunica.itnih.govnih.govresearchgate.nettandfonline.comscienceopen.com
HIV-1 Reverse Transcriptase (RT) Inhibition:
A number of quinoline derivatives have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase, a key enzyme in the viral replication cycle. mdpi.comnih.govnih.govresearchgate.net Some of these compounds function as non-nucleoside reverse transcriptase inhibitors (NNRTIs) by binding to an allosteric site on the enzyme, which is distant from the active site. mdpi.comnih.govresearchgate.net This binding induces a conformational change in the enzyme, thereby inhibiting its function. For instance, certain quinolin-2-one derivatives have demonstrated inhibitory activity against HIV-1 RT, with some compounds showing IC50 values in the low micromolar range. mdpi.com Molecular docking studies have helped to elucidate the binding interactions between these quinoline derivatives and the NNRTI binding pocket of HIV-1 RT, revealing key hydrogen bonds and π-π interactions with amino acid residues such as Lys101, Lys103, and Tyr188. nih.govresearchgate.net
Inhibition of Plasmodium falciparum Lactate Dehydrogenase (PfLDH):
Quinoline derivatives are known for their antimalarial properties, and one of their proposed mechanisms of action is the inhibition of Plasmodium falciparum lactate dehydrogenase (PfLDH). nih.govnih.govtandfonline.comscienceopen.com PfLDH is a vital enzyme in the glycolytic pathway of the malaria parasite. It has been suggested that quinoline derivatives can form complexes with hematin (B1673048) (ferriprotoporphyrin IX), which then inhibit PfLDH by competing with the enzyme's cofactor, NADH, for the active site. nih.govtandfonline.comscienceopen.com In silico docking studies have shown that complexes of quinoline derivatives with dimeric hematin have a better binding affinity for the active site of PfLDH compared to the free compounds, supporting this hypothesis. nih.govtandfonline.com Furthermore, molecular dynamics simulations have corroborated these findings, suggesting a plausible route for the inhibition of PfLDH by quinoline derivatives. nih.govnih.gov
Anticancer Activity of this compound (In Vitro Studies)
The quinoline scaffold is a prominent feature in many anticancer agents due to its ability to interact with various biological targets. arabjchem.orgnih.govekb.egbohrium.comresearchgate.netresearchgate.net Quinoline derivatives have demonstrated a wide range of anticancer activities, including inducing apoptosis, inhibiting cell proliferation, and preventing angiogenesis. arabjchem.orgbohrium.comresearchgate.netresearchgate.net
In Vitro Cytotoxicity and Cell Proliferation Inhibition Assays
In vitro studies have consistently shown that quinoline derivatives, including compounds structurally related to this compound, exhibit significant cytotoxicity against a variety of human cancer cell lines. nih.govnih.govrsc.orgnih.govtbzmed.ac.irmdpi.combrieflands.com The antiproliferative activity is often evaluated using assays such as the MTT or MTS assay, which measure cell viability. tbzmed.ac.irmdpi.com For example, a novel quinoline compound, 91b1, demonstrated a significant anticancer effect in a panel of cancer cell lines. nih.gov Similarly, other quinoline derivatives have shown potent cytotoxicity against breast, lung, and colon cancer cell lines. arabjchem.orgrsc.org The IC50 values, which represent the concentration of the compound required to inhibit 50% of cell growth, are often in the low micromolar range, indicating high potency. nih.govnih.gov
Table 1: In Vitro Cytotoxicity of Selected Quinoline Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 Value | Reference |
| Compound 3b | MDA-MB-231 (Breast) | 0.61 ± 0.07 µM | nih.gov |
| HeLa (Cervical) | 0.36 ± 0.05 µM | nih.gov | |
| SMMC-7721 (Liver) | 12.49 ± 0.08 µM | nih.gov | |
| DFIQ | H1299 (Lung) | 4.16 µM (24h) | mdpi.com |
| H1299 (Lung) | 2.31 µM (48h) | mdpi.com | |
| Compound 29 | HepG2, KB, HCT-8, MDA-MB-231 | Low micromolar range | nih.gov |
| Tetrahydrobenzo[h]quinoline | MCF-7 (Breast) | 10 µM (24h) | tbzmed.ac.ir |
| MCF-7 (Breast) | 7.5 µM (48h) | tbzmed.ac.ir |
Cell Cycle Modulation by this compound
A key mechanism through which quinoline derivatives exert their anticancer effects is by modulating the cell cycle. arabjchem.orgekb.egbohrium.comresearchgate.netnih.govrsc.orgnih.gov They can induce cell cycle arrest at different phases, such as G0/G1, G2/M, or S phase, thereby preventing cancer cells from dividing and proliferating. nih.govekb.egnih.govrsc.orgnih.gov For instance, one study found that a specific quinoline derivative caused cell cycle arrest at the G0/G1 phase in MDA-MB-231 breast cancer cells. nih.gov Another quinoline-chalcone hybrid was observed to arrest the cell cycle of K562 leukemia cells at the G2/M phase. nih.gov This modulation of the cell cycle is often a precursor to the induction of apoptosis.
Apoptosis Induction and Mechanistic Pathways in Cancer Cells
Quinoline derivatives are potent inducers of apoptosis, or programmed cell death, in cancer cells. nih.govekb.egbohrium.comresearchgate.nettbzmed.ac.irmdpi.comnih.govnih.govresearchgate.net This is a crucial aspect of their anticancer activity, as it leads to the elimination of malignant cells. The induction of apoptosis can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Mechanistic studies have revealed that quinoline derivatives can:
Activate Caspases: They can trigger the activation of key executioner caspases, such as caspase-3, as well as initiator caspases like caspase-8 (extrinsic pathway) and caspase-9 (intrinsic pathway). nih.govresearchgate.net
Modulate Bcl-2 Family Proteins: They can alter the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. An increase in the Bax/Bcl-2 ratio is a common indicator of apoptosis induction. tbzmed.ac.irnih.gov
Induce Cytochrome c Release: By disrupting the mitochondrial membrane potential, they can cause the release of cytochrome c from the mitochondria into the cytosol, a key step in the activation of the intrinsic apoptotic pathway. nih.gov
For example, the quinoline derivative PQ1 was shown to induce apoptosis in T47D breast cancer cells by activating both caspase-8 and caspase-9. nih.govresearchgate.net Another study on a tetrahydrobenzo[h]quinoline derivative in MCF-7 cells demonstrated apoptosis induction through an imbalance in the Bcl-2/Bax ratio and a significant increase in caspase-9 expression. tbzmed.ac.ir
Target Identification and Enzyme Inhibition in Cancer (e.g., Kinase Inhibition, Topoisomerase Inhibition, c-kit kinase)
The anticancer activity of quinoline derivatives is often linked to their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation. ekb.egbohrium.comnih.govmdpi.commdpi.commdpi.comrsc.org
Kinase Inhibition: Many quinoline derivatives are potent inhibitors of various protein kinases, which are often dysregulated in cancer. ekb.egmdpi.commdpi.comrsc.org These include:
VEGFR-2: Vascular endothelial growth factor receptor-2 is a key mediator of angiogenesis. Certain quinoline amide derivatives have shown potent inhibition of VEGFR-2 kinase. nih.gov
c-Kit Kinase: This is another important target in cancer therapy, and some quinoline derivatives have been investigated for their inhibitory activity against it.
Other Kinases: Quinoline derivatives have also been shown to inhibit other kinases such as EGFR, RAF kinases, and Aurora kinases. ekb.egnih.govmdpi.comrsc.org
Topoisomerase Inhibition: Topoisomerases are enzymes that are essential for DNA replication and repair. bohrium.comnih.gov Some quinoline derivatives, such as indeno[1,2-c]quinoline derivatives, have been found to act as dual inhibitors of topoisomerase I and II. nih.gov
Other Enzyme Targets: Research has also explored the inhibition of other enzymes like DNA methyltransferases (DNMTs) by quinoline derivatives. mdpi.com
Table 2: Enzyme Inhibition by Selected Quinoline Derivatives
| Compound/Derivative | Target Enzyme | IC50 Value | Reference |
| Compound 6 (quinoline amide) | VEGFR-2 kinase | 3.8 nM | nih.gov |
| Compound 48 | RAF kinase | 0.10 µM | nih.gov |
| Compound 10 | AURKA | 0.93 µM | ekb.eg |
| AURKB | 0.09 µM | ekb.eg | |
| Compound 5k | EZH2 | 1.2 µM | mdpi.com |
| Compound 37 | EGFR TK | 67% inhibition | rsc.org |
Angiogenesis Inhibition Studies (In Vitro)
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. ekb.egbohrium.comresearchgate.netresearchgate.netnih.govmdpi.com Quinoline derivatives have demonstrated anti-angiogenic properties in in vitro models. ekb.egnih.gov This is often achieved through the inhibition of key signaling pathways involved in angiogenesis, such as the VEGF/VEGFR pathway. ekb.egnih.govmdpi.com For example, the inhibition of VEGFR-2 by quinoline amide derivatives directly impacts the signaling cascade that promotes the proliferation and migration of endothelial cells, which are the building blocks of blood vessels. nih.gov In vitro assays such as the tube formation assay using human umbilical vein endothelial cells (HUVEC) are commonly used to assess the anti-angiogenic potential of these compounds. nih.gov
Multi-Drug Resistance (MDR) Reversal in Cancer Cells (In Vitro)
Research into quinoline derivatives has identified their potential as anti-proliferative agents. Specifically, a compound designated as This compound has demonstrated notable activity against certain breast cancer cell lines. In vitro studies have shown its improved anti-proliferative effects on MDA-MB-468 and MCF-7 breast cancer cells, with GI50 values of 2.7 ± 0.1 µM and 2.0 ± 0.1 µM, respectively. nih.govresearchgate.netmdpi.com For comparison, a related compound, quinoline derivative 4 , showed potent activity against the MDA-MB-231 cell line with a GI50 of 3.0 ± 0.1 µM. nih.govresearchgate.netmdpi.com
While this highlights the direct anti-cancer potential of This compound , studies have also explored the role of other quinoline derivatives in overcoming multi-drug resistance (MDR), a significant challenge in chemotherapy. MDR is often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapy drugs out of cancer cells. nih.govmerckmillipore.com
A separate line of research focused on novel 5-oxo-hexahydroquinoline derivatives for their ability to reverse MDR. Within a series of these compounds, several were identified as potent inhibitors of P-gp, MRP1, and BCRP transporters. merckmillipore.com For instance, compounds D6 , D5 , and D3 were the most potent inhibitors of P-gp, MRP1, and BCRP, respectively, showing significant MDR reversal at concentrations of 1–10 μM. merckmillipore.com Another compound, 5c , a 5-oxo-hexahydroquinoline derivative, significantly reduced the IC50 of doxorubicin (B1662922) in P-gp-overexpressing uterine sarcoma cells (MES-SA/Dx5) by 70.1% and 88.7% at concentrations of 10 and 25 µM, respectively. dovepress.com Furthermore, a novel quinoline P-gp inhibitor, YS-7a , derived from NSC23925, demonstrated a reversal effect of over 10-fold in KB/VCR cells and over 30-fold in K562/ADR cells at low-toxicity concentrations. frontiersin.org Another quinoline-type reversal agent, MS-209 , has been shown to effectively overcome docetaxel (B913) resistance in MDR cancer cells at a concentration of 3 μm. aacrjournals.org
These findings suggest that while This compound from the anti-proliferative studies has direct cytotoxic effects, the broader class of quinoline derivatives holds significant promise for reversing multi-drug resistance in cancer cells by inhibiting key efflux pumps.
Table 1: Anti-proliferative Activity of Quinoline Derivatives against Breast Cancer Cell Lines
| Compound | Cell Line | GI50 (µM) |
|---|---|---|
| This compound | MDA-MB-468 | 2.7 ± 0.1 |
| This compound | MCF-7 | 2.0 ± 0.1 |
| Quinoline derivative 4 | MDA-MB-231 | 3.0 ± 0.1 |
Anti-inflammatory Activity of this compound (In Vitro Studies)
The anti-inflammatory properties of quinoline derivatives have been a subject of significant investigation. While direct studies on a universally defined "this compound" are varied, research on specific compounds designated as such within their respective studies, and other closely related derivatives, reveals their potential to modulate inflammatory pathways.
The nuclear factor-kappa B (NF-κB) signaling pathway is a critical regulator of inflammation and is implicated in various diseases, including cancer. nih.gov A study on a series of 8-substituted sulfonyl-containing quinolines identified a specific compound, designated as compound 5 , as a lead structure for the development of quinoline-based NF-κB inhibitors. nih.gov This compound showed the highest priority for targeting the nuclear factor NF-κB p65 subunit in bioinformatics analyses, a finding that was consistent with in vitro experimental results in hepatocellular carcinoma cells. nih.gov
Other research has explored the broader impact of quinoline derivatives on inflammatory mediators. A series of imidazo[4,5-c]quinoline derivatives were found to potently inhibit both the JAK/STAT and NF-κB proinflammatory signaling pathways. acs.orgfigshare.com The lead compound from this series, 8l , decreased the release of several proinflammatory factors, including IL-6, IL-8, IL-1β, TNF-α, IL-12, and IFN-γ, at nanomolar concentrations. acs.orgfigshare.com Additionally, studies on a quinolin-2-(1H)-on-3-carboxamide derivative demonstrated its ability to block both NF-κB and IKKα/β phosphorylation, which are key steps in the NF-κB activation pathway. unipi.it The therapeutic potential of quinoline derivatives in regulating the NF-κB pathway has also been supported by research in models of noise-induced hearing loss, where these compounds are being investigated for their ability to inhibit NF-kB activation. dtic.mil
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the inflammatory cascade, responsible for the production of prostaglandins (B1171923) and leukotrienes, respectively. Several studies have highlighted the potential of quinoline derivatives as inhibitors of these enzymes.
In one study, a series of novel quinoline compounds comprising a pyrazole (B372694) scaffold were synthesized and evaluated for their anti-inflammatory activity. nih.gov Within this series, compound 5c was among those that exhibited a promising anti-inflammatory profile and showed significant in vitro LOX inhibitory activity, higher than that of the reference drug zileuton. nih.gov
Another study focused on a new class of 5-oxo-1,4,5,6,7,8-hexahydroquinolines designed as selective COX-2 inhibitors. brieflands.com In this research, compound 9c (7,8-dihydro-7,7-dimethyl-2-(4-methoxyphenyl)-4-(4-(methylsulfonyl)phenyl)quinolin-5(1H,4H,6H)-one) emerged as a potent and selective COX-2 inhibitor with an IC50 of 0.17 µM and a high COX-2 selectivity index. brieflands.com A separate investigation into quinoline-based imidazole-fused heterocycles identified them as new inhibitors of 15-lipoxygenase (15-LOX). ssu.ac.irtandfonline.com All synthesized compounds in this study showed significant anti-15-LOX activity, with IC50 values of 40 μM or less. ssu.ac.irtandfonline.com
Table 2: Anti-inflammatory Activity of Selected Quinoline Derivatives
| Compound | Target | Activity/Finding |
|---|---|---|
| Compound 5 (sulfonyl-containing quinoline) | NF-κB p65 subunit | Identified as a lead structure for NF-κB inhibition. nih.gov |
| Compound 8l (imidazo[4,5-c]quinoline) | JAK/STAT & NF-κB pathways | Potently inhibited both pathways and decreased pro-inflammatory cytokine release. acs.orgfigshare.com |
| Compound 5c (quinoline-pyrazole hybrid) | LOX | Exhibited significant in vitro LOX inhibitory activity. nih.gov |
| Compound 9c (5-oxo-hexahydroquinoline) | COX-2 | Potent and selective COX-2 inhibitor (IC50 = 0.17 µM). brieflands.com |
Neurobiological and Neuroprotective Activity of this compound (In Vitro/In Silico)
The neurobiological and neuroprotective activities of quinoline derivatives have been explored, with a focus on their potential to treat neurodegenerative diseases like Alzheimer's. Research has investigated their ability to inhibit key enzymes and interact with specific receptors involved in the pathophysiology of these conditions.
Several studies have evaluated the inhibitory potential of quinoline derivatives against enzymes implicated in neurodegeneration. One study synthesized and evaluated a series of 2-arylethenylquinoline derivatives, including compounds designated as 5 and 6 , for their activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). researchgate.net The results indicated that these compounds had moderate cholinesterase inhibitory activity. researchgate.net Specifically, compound 5 had an IC50 for AChE of 64.0 ± 0.1 µM and for BChE of 0.2 ± 0.1 µM. researchgate.net
In silico and in vitro evaluations of other quinoline derivatives have demonstrated their potential as multi-target inhibitors. One study highlighted a derivative, SQ6 , as a potent inhibitor of AChE, BACE1, and GSK3β. researchgate.netnih.govscite.ai In vitro assays confirmed that SQ6 exhibited significant AChE inhibition (94.6%), and for GSK3β and BACE1, it showed inhibition values above 40%. researchgate.netnih.govscite.ai Another investigation into quinoline derivatives for their GSK-3β inhibitory activity identified compounds 53 and 59 as noncompetitive inhibitors with IC50 values of 2.01 μM and 2.48 μM, respectively. mdpi.com
The potential of quinoline derivatives as inhibitors of monoamine oxidase B (MAO-B) has also been a focus of research. A study of (sulfamoylphenyl)quinoline-4-carboxylic acids identified compound 7 as a selective MAO-B inhibitor with an IC50 value of 13.7 μM. bohrium.com In silico studies have also proposed quinoline derivatives as candidates for inhibiting catechol-O-methyltransferase (COMT) and MAO-B. bohrium.com
Table 3: Enzyme Inhibitory Activity of Selected Quinoline Derivatives
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| Compound 5 (2-arylethenylquinoline) | AChE | 64.0 ± 0.1 |
| Compound 5 (2-arylethenylquinoline) | BChE | 0.2 ± 0.1 |
| Compound 53 (quinoline derivative) | GSK3β | 2.01 |
| Compound 59 (quinoline derivative) | GSK3β | 2.48 |
| Compound 7 ((sulfamoylphenyl)quinoline-4-carboxylic acid) | MAO-B | 13.7 |
The α2C-adrenoceptor is a target of interest for certain neurological and psychiatric conditions. Research has been conducted on a series of 4-aminoquinolines to assess their antagonist properties on human α2-adrenoceptor subtypes. nih.govacs.org From this series, a number of compounds were discovered to have good antagonist potencies against the α2C-adrenoceptor with excellent selectivity over the α2A and α2B subtypes. nih.govacs.org A particularly potent example is (R)-{4-[4-(3,4-dimethylpiperazin-1-yl)phenylamino]quinolin-3-yl}methanol (6j) , which demonstrated an antagonist potency of 8.5 nM against the α2C-adrenoceptor and a subtype selectivity of more than 200-fold. nih.govacs.org Structure-activity relationship studies revealed that a substituent at the 3-position of the quinoline ring was critical for this activity. nih.govacs.org While this specific compound is not designated "this compound," this research highlights the potential of the quinoline scaffold for developing selective α2C-adrenoceptor antagonists.
Modulation of Neuronal Channels (e.g., Sodium Channels in in vivo models like zebrafish embryo)
The zebrafish (Danio rerio) has emerged as a valuable in vivo model for studying the effects of chemical compounds on neuronal pathways, including the sensory hair cells of the lateral line. frontiersin.orgsci-hub.se These cells are crucial for detecting water movement and are susceptible to damage from aminoglycoside antibiotics. Certain quinoline derivatives have demonstrated a protective effect on these hair cells, suggesting a modulatory role on associated ion channels.
Studies have shown that some quinoline derivatives can reduce the uptake of aminoglycosides into hair cells. frontiersin.orgnih.gov For instance, quinine (B1679958) is a known blocker of the mechanotransduction (MET) channel, which is essential for hair cell function and is the primary route of entry for ototoxic drugs like aminoglycosides. nih.gov Research on other quinoline compounds revealed that they also confer protection by diminishing the uptake of gentamicin (B1671437) conjugated to Texas Red (GTTR), a fluorescently labeled aminoglycoside. frontiersin.orgnih.gov This suggests that these derivatives act by blocking the MET channel, thereby preventing the toxin from entering and killing the cell. In one study, pretreatment of zebrafish larvae with various quinoline derivatives significantly reduced GTTR fluorescence in neuromasts, indicating a marked decrease in aminoglycoside uptake. nih.gov This neuroprotective action in the zebrafish model highlights the potential of quinoline scaffolds to modulate neuronal channel activity. frontiersin.orgnih.gov
Other Noteworthy Enzyme Inhibition and Receptor Modulation Studies of this compound (In Vitro)
Beyond their effects on neuronal channels, quinoline derivatives have been extensively studied for their ability to inhibit various enzymes, demonstrating their potential as therapeutic agents for a range of diseases.
Inhibition of Glycosidases (e.g., α-glucosidase, α-amylase)
A key strategy in managing type 2 diabetes is to control postprandial glucose levels by inhibiting carbohydrate-hydrolyzing enzymes such as α-glucosidase and α-amylase. researchgate.netmdpi.com Several novel series of quinoline derivatives have been synthesized and evaluated for this purpose, with many exhibiting potent inhibitory activities, sometimes surpassing the standard drug, acarbose. researchgate.netbohrium.com
For example, a study on quinoline- and isoindoline-integrated compounds identified derivative 7d as a noteworthy inhibitor of both α-glucosidase and α-amylase, with IC₅₀ values of 0.07 mM and 0.21 mM, respectively. mdpi.com Another series of quinoline–1,3,4-oxadiazole conjugates also showed strong α-glucosidase inhibition, with compound 4i being the most potent (IC₅₀ = 15.85 µM). nih.gov Similarly, quinoline-based triazole analogs have demonstrated significant inhibition, with IC₅₀ values for some compounds in the low micromolar range against both enzymes. frontiersin.org
| Compound | Enzyme | IC₅₀ Value | Reference Compound | Reference IC₅₀ | Source |
|---|---|---|---|---|---|
| 7g | α-glucosidase | 20.23 ± 1.10 µg/mL | Acarbose | 28.12 ± 0.20 µg/mL | researchgate.netbohrium.com |
| 7g | α-amylase | 17.15 ± 0.30 µg/mL | Acarbose | 25.42 ± 0.10 µg/mL | researchgate.netbohrium.com |
| 7d | α-glucosidase | 0.07 mM | Acarbose | 0.09 mM | mdpi.com |
| 7d | α-amylase | 0.21 mM | Acarbose | 0.25 mM | mdpi.com |
| 4i | α-glucosidase | 15.85 µM | Acarbose | 17.85 µM | nih.gov |
Inhibition of Phosphodiesterases (e.g., PDE4B, PDE5)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by degrading cyclic nucleotides like cAMP and cGMP. mdpi.comnih.gov Inhibitors of these enzymes, particularly PDE4 and PDE5, are targets for treating inflammatory diseases and neurodegenerative disorders like Alzheimer's disease. nih.govnih.govresearchgate.net
Quinoline-based scaffolds have proven to be highly effective as PDE inhibitors. In the search for treatments for Alzheimer's, a series of quinoline derivatives were developed as potent and selective PDE5 inhibitors. nih.gov Compound 7a from this series was exceptionally potent, with an IC₅₀ of 0.27 nM, and showed high selectivity for PDE5 over other PDE families. nih.gov Another study focused on fluorinated quinoline derivatives, where compounds 24a and 24b demonstrated high inhibitory activity against PDE5A1. hzdr.de Furthermore, researchers have successfully developed quinoline analogs as selective inhibitors of PDE4B, an enzyme implicated in inflammatory conditions. researchgate.net These third-generation PDE4 inhibitors show promise for increased anti-inflammatory effects with fewer side effects. researchgate.net
| Compound | Enzyme | IC₅₀ Value | Selectivity Notes | Source |
|---|---|---|---|---|
| 7a | PDE5 | 0.27 nM | Excellent selectivity against a panel of all 11 PDEs. Much improved selectivity against PDE6 and PDE11 compared to sildenafil. | nih.gov |
| 4b | PDE5 | 20 nM | Data on selectivity over other PDEs not specified in the abstract. | nih.gov |
| ICF24027 | PDE5 | 1.86 nM | Excellent specificity towards other PDEs, particularly PDE6 and PDE11. | mdpi.com |
| 24a, 24b | PDE5A1 | >88% inhibition at 100 nM | High selectivity vs. 0%-77% inhibition at 1 µM for other PDEs. | hzdr.de |
| Various Analogs | PDE4B | Not specified | Designed for selectivity over the highly similar PDE4D isoform to reduce side effects. | researchgate.net |
Kinetic Studies and Specificity/Selectivity Profiling of Enzyme Interactions
Understanding the kinetics and selectivity of enzyme inhibition is crucial for drug development. Kinetic studies on quinoline-based inhibitors have revealed different modes of action. For instance, the inhibition of α-glucosidase by quinoline–1,3,4-oxadiazole-1,2,3-triazole hybrids was determined to be non-competitive, indicating that these compounds bind to an allosteric site rather than the enzyme's active site. nih.gov Similarly, 8-hydroxyquinoline-2-carboxylic acid was found to be a noncompetitive inhibitor of a class II fructose-1,6-bisphosphate aldolase (B8822740) (FBA), binding to a site adjacent to the substrate-binding pocket. scispace.com
Selectivity profiling has been a key focus, particularly for PDE inhibitors. The development of quinoline derivatives has led to compounds with high specificity for their target enzyme, which is critical for minimizing off-target effects. hzdr.de For example, the quinoline derivative 7a showed outstanding selectivity for PDE5, especially against PDE6, an important consideration for avoiding visual disturbances associated with less selective inhibitors. nih.gov Likewise, new fluorinated quinoline derivatives were noted for their high specificity for PDE5. hzdr.de The development of selective PDE4B inhibitors over the PDE4D isoform is another example where specificity is crucial to avoid dose-limiting side effects like nausea and vomiting. researchgate.net These studies underscore the tunability of the quinoline scaffold to achieve both high potency and selectivity.
Structure Activity Relationship Sar and Analogue Design of Quinoline Derivative 5
Design and Targeted Synthesis of Analogues of Quinoline (B57606) Derivative 5
The design and synthesis of analogues of Quinoline derivative 5 are often guided by a desire to enhance biological activity and selectivity. A common synthetic route involves the condensation of 4-chloroquinolines with appropriately substituted anilines in the presence of an acid. acs.org This method allows for the introduction of various substituents at different positions of the quinoline ring and the aniline (B41778) moiety, facilitating the exploration of the chemical space around the core scaffold. acs.org
Another approach involves multicomponent reactions (MCRs), which offer an efficient and practical route to synthesize quinoline derivatives in good yields. austinpublishinggroup.com These one-pot reactions can involve the use of a copper (I) catalyst to combine phenylacetylene, 4-aminofluorescein, and various aromatic aldehydes. austinpublishinggroup.com The flexibility of these synthetic strategies enables the targeted design of analogues with specific structural modifications aimed at improving their pharmacological profiles.
For instance, the synthesis of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids has been undertaken to explore their antimicrobial properties. nih.gov Similarly, the design of quinoline-based analogues of combretastatin (B1194345) A-4 has been pursued to develop potent tubulin polymerization inhibitors with anticancer effects. nih.gov These examples highlight the targeted nature of analogue design, where specific biological activities are pursued through rational chemical modifications.
Elucidation of Key Pharmacophoric Features and Critical Structural Moieties for Activity
Pharmacophore modeling is a crucial tool in understanding the key structural features required for the biological activity of quinoline derivatives. researchgate.netnih.gov A pharmacophore model for a series of quinoline derivatives acting as VEGFR-2 tyrosine kinase inhibitors identified a five-point model with two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings as essential features. researchgate.net
For a series of quinoline derivatives with antioxidant activity, a four-feature pharmacophore model was developed, consisting of one aromatic ring and three hydrogen bond acceptors. nih.gov This model was successfully used to screen databases and identify new compounds with antioxidant properties. nih.gov
Specific structural moieties have been identified as critical for the activity of certain quinoline derivatives. For instance, in a series of α2C-adrenoceptor antagonists, a substituent at the 3-position of the quinoline ring was found to be absolutely necessary for activity. acs.orgacs.org The nature of this substituent can significantly impact potency and selectivity. acs.org
The presence of a 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety, annulated with an aromatic ring, is essential for the antibacterial activity of quinolones. slideshare.net Additionally, the presence of an amine tethered to the quinoline core has been found to be a requirement for the inhibition of the SH2-containing inositol (B14025) 5'-phosphatase (SHIP). nih.gov
The following table summarizes key pharmacophoric features for different biological activities of quinoline derivatives:
| Biological Activity | Key Pharmacophoric Features |
| VEGFR-2 Kinase Inhibition | 2 Hydrogen Bond Acceptors, 1 Hydrogen Bond Donor, 2 Aromatic Rings researchgate.net |
| Antioxidant | 1 Aromatic Ring, 3 Hydrogen Bond Acceptors nih.gov |
| α2C-Adrenoceptor Antagonism | Substituent at the 3-position of the quinoline ring acs.orgacs.org |
| Antibacterial (Quinolones) | 1,4-dihydro-4-oxo-pyridin-3-carboxylic acid moiety slideshare.net |
| SHIP Inhibition | Amine tethered to the quinoline core nih.gov |
Impact of Substituent Effects on Biological Activity of this compound Analogues
The biological activity of this compound analogues is highly sensitive to the nature and position of substituents on the quinoline ring and any attached side chains. orientjchem.orgrsc.org
The electronic properties of substituents can have a profound impact on the activity of quinoline derivatives. For example, in a series of quinoline-imidazole hybrids with antimalarial activity, the presence of an electron-donating methoxy (B1213986) group at the C-2 position enhanced activity, while an electron-withdrawing chloro group at the same position led to a loss of activity. rsc.org
Conversely, the introduction of a fluorine atom, an electron-withdrawing group, at the C-6 position of the quinoline ring can significantly enhance the antibacterial activity of certain derivatives. orientjchem.org This highlights that the influence of electronic effects is context-dependent and varies with the specific biological target.
In some cases, the presence of a hydroxyl or methoxy group at the 7-position of the quinoline ring has been shown to improve antitumor activity. orientjchem.org The introduction of substituents at the 4-position can also enhance anticancer potency. orientjchem.org
The following table provides examples of the impact of electronic effects on the biological activity of quinoline derivatives:
| Substituent | Position | Effect on Activity | Biological Activity |
| Methoxy (Electron-Donating) | C-2 | Enhanced | Antimalarial rsc.org |
| Chloro (Electron-Withdrawing) | C-2 | Decreased | Antimalarial rsc.org |
| Fluorine (Electron-Withdrawing) | C-6 | Enhanced | Antibacterial orientjchem.org |
| Hydroxyl/Methoxy | C-7 | Enhanced | Anticancer orientjchem.org |
Steric hindrance and the conformational preferences of quinoline analogues play a significant role in determining their biological activity. Bulky substituents can either enhance or diminish activity depending on the specific target and the binding pocket.
For example, in a series of combretastatin A-4 analogues, bulky substituents on the quinoline ring, such as a 7-tert-butyl or 7-benzyloxy group, resulted in a drastic decrease in antiproliferative activity compared to the less bulky 7-methoxy containing compound. nih.gov This suggests that a larger substituent at this position may clash with the binding site.
The stereochemistry of quinoline derivatives is also a critical factor. For instance, compounds with an (R)-configuration at a chiral center in the side chain have been found to be more active as anticancer agents than those with an (S)-configuration. orientjchem.org This indicates that the three-dimensional arrangement of the molecule is crucial for optimal interaction with the biological target.
Lipophilicity, often expressed as the log P value, is a key physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of drugs, as well as their ability to interact with biological targets. The lipophilicity of quinoline derivatives can be modulated by the introduction of various substituents.
For instance, the presence of a halogen group in the side chain of a quinoline derivative has been found to improve its anticancer activity by increasing its lipophilicity and cellular uptake. orientjchem.org
The "Rule of Five," proposed by Lipinski, provides a set of guidelines for predicting the drug-likeness of a compound, with lipophilicity (log P ≤ 5) being one of the key parameters. researchgate.net The analysis of quinoline derivatives often includes the calculation of their log P values to assess their potential as drug candidates. researchgate.net
Stereochemical Considerations and Enantiomeric Purity in this compound Analogues
Stereochemistry is a critical aspect of the SAR of quinoline derivatives, as different enantiomers or diastereomers of a chiral compound can exhibit significantly different biological activities and pharmacokinetic profiles. orientjchem.orgontosight.ai
In the case of α2C-adrenoceptor antagonists, substitutions at the 3-position of the piperazine (B1678402) ring exerted a significant and stereospecific beneficial effect on affinity and potency. acs.orgacs.org This highlights the importance of controlling the stereochemistry at this position to achieve optimal activity.
The absolute configuration of chiral quinoline alkaloids has been determined, and in some cases, the enantiopure alkaloids have been synthesized to evaluate their specific biological activities. researchgate.net The (6aS) designation in a tetrahydroquinoline derivative, for example, indicates a specific three-dimensional arrangement of its atoms, which can significantly affect its biological activity. ontosight.ai
The development of new synthetic methods has allowed for the verification of the relative stereochemistry of certain quinoline inhibitors and the preparation of specific analogues to probe the impact of stereochemistry on their activity. nih.gov These studies underscore the necessity of considering stereochemical factors in the design and development of new quinoline-based therapeutic agents.
Lead Optimization Strategies Based on the this compound Scaffold
Lead optimization is a critical phase in drug discovery that focuses on refining the chemical structure of a lead compound to enhance its desired properties while minimizing undesirable ones. For compounds built around a quinoline core, numerous strategies are employed to improve efficacy, selectivity, and pharmacokinetic profiles. These strategies are guided by Structure-Activity Relationship (SAR) studies, which systematically investigate how modifications to a molecule's structure affect its biological activity.
One common approach involves the strategic modification of substituents at various positions on the quinoline ring. The nature and placement of these functional groups can significantly influence the compound's interaction with its biological target. For instance, in the development of quinoline-based anti-inflammatory agents, the type of substituent on the quinoline ring dictates the specific pharmacological target. Derivatives with a carboxamide moiety have shown antagonism for the Transient Receptor Potential Vanilloid 1 (TRPV1), while those with a carboxylic acid group tend to inhibit Cyclooxygenase (COX). nih.gov Similarly, the presence of an aniline group at the C-4 position, an aryl group at C-8, and an oxazole (B20620) ring at C-5 has been associated with the inhibition of Phosphodiesterase 4 (PDE4). nih.gov
Another key strategy in lead optimization is the exploration of different heterocyclic systems fused to the quinoline core. This can lead to the discovery of novel scaffolds with improved properties. For example, the fusion of other heterocyclic systems to the quinoline motif has been a fruitful area in the development of anticancer drugs. bohrium.com
Furthermore, computational methods such as molecular docking and 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) are increasingly used to guide lead optimization. numberanalytics.commdpi.com These in-silico techniques allow for the prediction of how a designed molecule will bind to its target, thereby prioritizing the synthesis of compounds with the highest potential for success. numberanalytics.commdpi.com
The following subsections will delve into specific examples of lead optimization based on the quinoline scaffold, highlighting detailed research findings and the impact of structural modifications on biological activity.
Detailed Research Findings in Lead Optimization
Systematic structural modifications are at the heart of lead optimization. By altering specific parts of the quinoline scaffold, researchers can fine-tune the compound's properties. A notable example is the optimization of 5-methoxyquinoline (B23529) derivatives as inhibitors of the Enhancer of Zeste Homologue 2 (EZH2), an enzyme implicated in cancer. mdpi.com
Initial screening identified a hit compound with an IC50 value of 28 μM against EZH2. mdpi.com To improve this potency, structural optimization was undertaken. The investigation began by varying the substituents at the 2-position of the quinoline moiety while keeping a 1-benzylpiperidin-4-amine group at the 4-position. The results showed that compounds with a primary amine at the 2-position had relatively weak potency. mdpi.com
Further optimization focused on the 4-position of the quinoline nucleus, with a 1-methyl-1,4-diazepane unit fixed at the 2-position as the optimal group. This led to the synthesis of a series of compounds with varying substituents at the 4-position. Among these, 5-methoxy-2-(4-methyl-1,4-diazepan-1-yl)-N-(1-methylpiperidin-4-yl)quinolin-4-amine (5k) emerged as a potent inhibitor with an IC50 value of 1.2 μM against EZH2. mdpi.com This compound also demonstrated good anti-viability activities against two tumor cell lines. mdpi.com
The following table summarizes the structure-activity relationship for a selection of these 5-methoxyquinoline derivatives:
| Compound | R Group at 2-position | R' Group at 4-position | EZH2 IC50 (µM) |
| 1 | H | 1-benzylpiperidin-4-amine | 28 |
| 5d | NH2 | 1-benzylpiperidin-4-amine | >50 |
| 5k | 4-methyl-1,4-diazepan-1-yl | 1-methylpiperidin-4-amine | 1.2 |
In a different therapeutic area, the optimization of quinoline-3-carboxamides (B1200007) as EGFR inhibitors for anticancer activity provides another compelling case study. Starting with a lead compound (compound III) with an EGFR IC50 of 5.283 µM, various molecular modeling techniques were used to guide the optimization. nih.gov This led to the synthesis of several more potent inhibitors. Notably, the thiophene (B33073) derivative 6b showed a significant improvement with an EGFR IC50 of 0.49 µM. nih.gov
The table below illustrates the impact of these targeted modifications:
| Compound | Key Structural Feature | EGFR IC50 (µM) |
| III | Parent quinoline-3-carboxamide | 5.283 |
| 5o | Furan derivative | 2.61 |
| 6b | Thiophene derivative | 0.49 |
| 10 | Benzyloxy derivative | 1.73 |
These examples underscore the power of iterative design and synthesis in lead optimization, where systematic modifications to a lead scaffold can yield compounds with significantly enhanced potency and desirable biological activity.
Future Directions and Research Perspectives for Quinoline Derivative 5
Exploration of Novel Biological Targets for Quinoline (B57606) Derivative 5
While quinoline derivatives are known to interact with established targets like DNA gyrase and topoisomerase, future research is geared towards identifying novel biological partners to unlock new therapeutic avenues and overcome resistance. rsc.org The discovery of new targets is crucial for expanding the applicability of quinoline-based drugs.
One promising area is the inhibition of the NLRP3 inflammasome, a key component of the innate immune system implicated in a wide range of inflammatory diseases. nih.gov Novel quinoline analogues have been identified as potent inhibitors of the NLRP3/IL-1β pathway, suggesting that they may directly target the NLRP3 protein to block its assembly and activation. nih.gov Another emerging target class is the Ephrin type-B receptor 4 (EPHB4), with quinoline derivatives being investigated as potential inhibitors. benthamdirect.com Furthermore, researchers are exploring dual-target inhibitors, such as compounds that simultaneously act on the Epidermal Growth Factor Receptor (EGFR) and the Human Epidermal Growth Factor Receptor 2 (HER2), a validated approach for treating solid tumors. rsc.orgbohrium.com The rationale is that dual inhibition may overcome the resistance sometimes seen with single-target EGFR inhibitors. bohrium.com
| Potential Target | Therapeutic Rationale | Example Research Focus |
|---|---|---|
| NLRP3 Inflammasome | Inhibition of uncontrolled inflammation in diseases like ulcerative colitis. nih.gov | Discovery of quinoline analogues that block NLRP3 assembly and activation. nih.gov |
| EGFR/HER-2 Dual Inhibition | Overcoming resistance to single-target anticancer therapies. rsc.orgbohrium.com | Design of quinoline-based compounds with potent inhibitory activity against both kinases. rsc.org |
| Pim-1 Kinase | Inducing cell cycle arrest and apoptosis in cancer cells. bohrium.com | Development of quinoline derivatives as anti-proliferative agents acting through Pim-1 inhibition. bohrium.com |
| Bacterial Efflux Pumps (e.g., NorA) | Reversing antibiotic resistance in bacteria like Staphylococcus aureus. mdpi.com | Identification of quinoline derivatives that act as efflux pump inhibitors (EPIs), restoring the efficacy of existing antibiotics. mdpi.com |
| Human Lactate (B86563) Dehydrogenase A (hLDHA) | Targeting cancer metabolism by inhibiting a key enzyme in glycolysis. nih.gov | Design of pyrimidine-quinolone hybrids as novel hLDHA inhibitors. nih.gov |
Development of Advanced Delivery Systems for Quinoline Derivative 5 (e.g., Nanoparticles, Prodrugs - focus on design/formulation)
A significant hurdle in translating promising quinoline compounds into clinical use is their often-poor bioavailability and potential for off-target effects. bohrium.com Advanced drug delivery systems (DDS) offer a strategic solution by improving the solubility, stability, and targeting of these agents. ijsrtjournal.com
Prodrug Design: The prodrug approach involves chemically modifying the active drug into an inactive form that, once administered, converts back to the active agent at the target site. ijsrtjournal.com This strategy can enhance properties like membrane permeability. For quinoline-based compounds, esterification can be used to mask polar moieties, increasing lipophilicity to improve passage across biological barriers like the blood-brain barrier. mdpi.com Once in the target tissue, endogenous enzymes cleave the ester, releasing the active drug precisely where needed. mdpi.com Another design involves hypoxia-activated prodrugs, where a quinone structure, for instance, is reduced to its active hydroquinone (B1673460) form specifically in the low-oxygen environment of tumors. nih.gov
Nanoparticle-Based Systems: Nanotechnology provides a powerful platform for delivering quinoline derivatives. neliti.com Encapsulating these compounds within nanocarriers like liposomes, micelles, or polymeric nanoparticles can improve solubility, protect the drug from degradation, and enable targeted delivery. ijsrtjournal.comresearchgate.net Redox-responsive nanocarriers are particularly innovative; they are designed to release their drug payload in response to the reducing environment found in hypoxic tumor cells. nih.gov The combination of prodrug and nanoparticle strategies is also being explored, creating prodrug-based nanomedicines that offer unprecedented control over the drug's pharmacological properties. researchgate.net
| Delivery System | Design/Formulation Principle | Potential Advantage |
|---|---|---|
| Esterified Prodrugs | Masking polar groups on the quinoline scaffold via ester bonds. mdpi.com | Enhanced lipophilicity for improved absorption and blood-brain barrier penetration. mdpi.com |
| Hypoxia-Activated Prodrugs | Incorporating a quinone moiety that is selectively reduced to an active form in low-oxygen tumor environments. nih.gov | Targeted drug release in hypoxic tumor regions, minimizing systemic exposure. nih.gov |
| Redox-Responsive Nanocarriers | Encapsulating the drug in nanoparticles that disassemble and release their payload in the highly reducing environment of tumor cells. nih.gov | Selective drug accumulation and release in the tumor microenvironment. nih.gov |
| Prodrug-Nanoparticle Hybrids | Combining prodrug modification with encapsulation in a nanocarrier. researchgate.netresearchgate.net | Synergistic improvement in stability, bioavailability, and targeting. researchgate.net |
Combination Therapies Involving this compound (In Vitro Synergistic Studies)
Combining therapeutic agents is a cornerstone of modern medicine, particularly in treating complex diseases like cancer and infectious diseases where drug resistance is a major concern. nih.gov In vitro synergistic studies are essential for identifying promising drug combinations before advancing to more complex models.
In oncology, the synergistic effect of the thiazolo[5,4-b]quinoline derivative D3CLP with cisplatin (B142131) has been demonstrated in human cervical cancer cells. iiarjournals.org Isobolographic analysis confirmed a significant synergistic interaction, suggesting that the combination could be more effective than either drug alone. iiarjournals.org Similarly, a novel quinoline derivative, compound 160a, was shown to exert a synergistic effect with doxorubicin (B1662922) in multidrug-resistant lung cancer cells, with combination index (CI) values less than 1 indicating synergy. mdpi.com
In the field of infectious diseases, newer 4-aminoquinolines have been evaluated in combination with dihydroartemisinin (B1670584) (DHA) against chloroquine-resistant Plasmodium falciparum. nih.gov The results revealed substantial synergistic interactions, supporting the potential of these quinoline derivatives as partner drugs in antimalarial therapies. nih.gov Furthermore, quinoline-sulfonamide hybrids have shown significant synergistic effects when combined with the antibiotic ciprofloxacin (B1669076) against bacterial strains like E. coli and S. typhi, leading to a manifold reduction in the minimum inhibitory concentration (MIC). rsc.org
| Quinoline Derivative Type | Combination Partner | Disease/Organism | Key Synergistic Finding |
|---|---|---|---|
| Thiazolo[5,4-b]quinoline (D3CLP) | Cisplatin | HeLa Cervical Cancer Cells | Significant synergism observed by combination index and isobolographic analysis. iiarjournals.org |
| 4-Aminoquinolines | Dihydroartemisinin (DHA) | Chloroquine-resistant P. falciparum | Substantially synergistic interactions observed against the drug-resistant malaria parasite. nih.gov |
| Quinoline-Sulfonamide Hybrid (QS3) | Ciprofloxacin | E. coli, E. faecalis, S. typhi | Significant reduction in combinatorial MIC values against multiple bacterial strains. rsc.org |
| P-Glycoprotein Inhibitor (Compound 160a) | Doxorubicin | A549/DOX Lung Cancer Cells | Combination Index (CI) values < 1 confirmed a synergistic effect in reversing multidrug resistance. mdpi.com |
| Quinazoline Derivative (PQK4F) | Ciprofloxacin (CPX) | Resistant S. aureus | Synergistic interaction confirmed by a Fractional Inhibitory Concentration Index (FICI) value ≤0.5. mdpi.com |
Design and Synthesis of Next-Generation Quinoline Derivative Scaffolds and Hybrids
The synthetic versatility of the quinoline ring allows for extensive functionalization, enabling chemists to design next-generation compounds with enhanced efficacy and novel mechanisms of action. frontiersin.org A key strategy is the creation of molecular hybrids, which combine the quinoline scaffold with other biologically active moieties into a single entity. frontiersin.orgrsc.org This approach aims to create drug candidates with dual modes of action, potentially overcoming resistance and toxicity issues. frontiersin.org
Examples of this strategy include the synthesis of quinoline-oxadiazole hybrids, which have been designed to act as both anticancer and antimicrobial agents by targeting EGFR and microbial DNA gyrase, respectively. rsc.org Pyrimidine-quinolone hybrids have also been developed as inhibitors of human lactate dehydrogenase A (hLDHA), a target in cancer metabolism. nih.gov The design of these hybrids often involves varying the linkers between the two scaffolds to optimize their biological activity. nih.gov Another innovative approach is the creation of quinolinesulfonamide-triazole hybrids, where the introduction of an additional quinolinyl fragment was found to significantly increase cytotoxic activity against cancer cells. mdpi.com These hybridization strategies are efficient ways to expand the therapeutic potential of the quinoline core. mdpi.com
Unexplored Therapeutic Areas and Broader Biological Applications for this compound
The broad spectrum of known biological activities for quinoline derivatives suggests that their therapeutic potential is far from fully realized. nih.govbiointerfaceresearch.com Research is expanding to explore their application in new and previously unconsidered disease areas. researchgate.netijppronline.com
While quinolines are well-known for applications in infectious disease and oncology, their potential in other areas is emerging. ontosight.ainih.gov For instance, certain derivatives are being investigated for neuroprotective and anti-inflammatory properties, which could be relevant for neurological and psychiatric disorders. mdpi.com The structural similarity between some quinoline metabolites and other neuroactive compounds has prompted interest in developing hybrid molecules for targets like NMDA receptors. mdpi.com Furthermore, the diverse activities reported, including anticonvulsant, antidepressant, and cardiovascular effects, highlight the need for systematic screening of existing and novel quinoline libraries against a wider range of biological targets to uncover new therapeutic uses. researchgate.netijppronline.comresearchgate.net The repurposing of existing quinoline-based drugs, which already have established safety data, could accelerate their development for new indications. mdpi.com
Integration of Artificial Intelligence and Machine Learning in this compound Discovery and Optimization
Green Chemistry Approaches in this compound Research and Industrial Production
Traditional methods for synthesizing quinolines, such as the Friedländer or Skraup reactions, often rely on harsh conditions, hazardous chemicals, and environmentally harmful solvents, leading to significant waste. nih.govresearchgate.netrsc.org The principles of green chemistry are now being applied to develop more sustainable and efficient synthetic routes. ijpsjournal.com
A major focus is on replacing hazardous reagents and solvents. researchgate.net For example, formic acid is being explored as an environmentally friendly catalyst for quinoline synthesis, offering milder reaction conditions and reduced waste. ijpsjournal.com Energy-efficient techniques like microwave-assisted synthesis (MAS) and ultrasound are also being employed to shorten reaction times and reduce energy consumption. nih.govresearchgate.net One of the most innovative green approaches is electrosynthesis, which uses electric current as a reagent-free method to drive reactions. A recently developed electrochemical Friedländer reaction uses renewable electricity to synthesize quinolines under mild, aqueous conditions, eliminating the need for chemical reductants and achieving high atom economy. rsc.orgrsc.org These green methodologies are not only environmentally beneficial but also enhance the efficiency and scalability of producing quinoline derivatives for pharmaceutical use. ijpsjournal.com
Q & A
Basic: What are the standard green synthesis protocols for Quinoline derivative 5, and how do they minimize environmental impact?
Answer:
Green synthesis of this compound typically employs metal-free, base-mediated reactions under mild conditions. For example, a one-pot cyclization using near-critical water (NCW) as a solvent avoids hazardous acids/bases and enables in situ decarboxylation, yielding substituted quinoline derivatives with high atom economy . Techniques like microwave-assisted synthesis or ionic liquid-mediated reactions further reduce energy consumption and waste. Characterization via FT-IR and NMR ensures structural fidelity, while HPLC validates purity (>95%) without column chromatography, aligning with green chemistry principles .
Basic: Which spectroscopic and chromatographic methods are essential for characterizing this compound?
Answer:
Structural confirmation requires:
- UV-Vis spectroscopy : Identifies π→π* transitions in the quinoline core (λmax ~250–300 nm) .
- FT-IR : Detects functional groups (e.g., C=O at ~1700 cm⁻¹, C-N at ~1350 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and carbon backbone .
- HPLC-MS : Quantifies purity (>98%) and molecular ion peaks (e.g., [M+H]+ at m/z 325) .
Advanced: How can structure-activity relationship (SAR) studies optimize the antimicrobial efficacy of this compound?
Answer:
SAR analysis focuses on:
- Substituent position : 6,7-disubstituted derivatives (e.g., -F, -Cl) enhance DNA gyrase inhibition, reducing bacterial MIC values by 4–8× compared to unsubstituted analogs .
- Hybridization : Conjugating thiazole or ciprofloxacin moieties improves biofilm penetration (e.g., 50% reduction in P. aeruginosa biofilm at 8 µg/mL) .
- Lipophilicity : LogP adjustments (e.g., 2.5–3.5) via alkyl chain elongation improve membrane permeability, validated via logD7.4 assays .
Advanced: What in silico strategies predict the binding mechanism of this compound to viral fusion proteins?
Answer:
- Molecular docking (AutoDock/Vina) : Simulates interactions with gp41 (HIV-1), identifying hydrogen bonds with Lys574 and hydrophobic contacts with Trp631, correlating with IC50 values ≤1 µM .
- MD simulations (GROMACS) : Assess stability of protein-ligand complexes (RMSD <2 Å over 100 ns) .
- QSAR models : Use descriptors like polar surface area (<90 Ų) to predict bioavailability .
Advanced: How should researchers resolve contradictions in cytotoxicity data for this compound across cell lines?
Answer:
- Dose-response normalization : Use Hill slopes to compare IC50 values (e.g., MCF-7 vs. HEK293: 12 µM vs. >50 µM) .
- Assay standardization : Employ ATP-based viability assays (e.g., CellTiter-Glo®) to minimize MTT assay artifacts .
- Multi-omics analysis : Integrate transcriptomics (e.g., p53 activation) and proteomics (caspase-3 cleavage) to confirm apoptotic pathways .
Basic: What in vitro models evaluate the anti-inflammatory potential of this compound?
Answer:
- COX-2 inhibition assay : Measure IC50 via ELISA (e.g., 5 µM for 80% COX-2 suppression) .
- LPS-induced RAW264.7 macrophages : Quantify NO production (Griess reagent) and IL-6 levels (ELISA), with dose-dependent reductions at 10–20 µM .
Advanced: What environmental persistence and toxicokinetic studies are critical for this compound?
Answer:
- Persistence assays : Soil/water half-life (t1/2) via OECD 307/308 guidelines; quinoline derivatives show t1/2 >60 days in anaerobic soils .
- Aquatic toxicity : Daphnia magna acute EC50 <0.1 mg/L, requiring QSAR models to predict biodegradation (e.g., EPI Suite™) .
- DNA adduct detection : LC-MS/MS identifies quinoline-epoxide adducts (e.g., dG-N2-QD) in in vitro hepatocyte models .
Advanced: How does stereochemistry influence the photocytotoxicity of this compound in cancer cells?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
